molecular formula C22H24N2O4 B11137481 6,7-dimethoxy-2-[(5-methoxy-1H-indol-1-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline

6,7-dimethoxy-2-[(5-methoxy-1H-indol-1-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11137481
M. Wt: 380.4 g/mol
InChI Key: OIYDZMYNIOIRGW-UHFFFAOYSA-N
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Description

The compound 6,7-dimethoxy-2-[(5-methoxy-1H-indol-1-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline features a tetrahydroisoquinoline core substituted with methoxy groups at positions 6 and 7, and a 5-methoxyindole acetyl group at position 2. The 6,7-dimethoxy substitution pattern on the tetrahydroisoquinoline scaffold is a recurring motif in medicinal chemistry, often linked to enhanced solubility and target affinity .

Properties

Molecular Formula

C22H24N2O4

Molecular Weight

380.4 g/mol

IUPAC Name

1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-(5-methoxyindol-1-yl)ethanone

InChI

InChI=1S/C22H24N2O4/c1-26-18-4-5-19-16(10-18)7-8-23(19)14-22(25)24-9-6-15-11-20(27-2)21(28-3)12-17(15)13-24/h4-5,7-8,10-12H,6,9,13-14H2,1-3H3

InChI Key

OIYDZMYNIOIRGW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CC(=O)N3CCC4=CC(=C(C=C4C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-2-[(5-methoxy-1H-indol-1-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with 5-methoxyindole-1-acetic acid under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-2-[(5-methoxy-1H-indol-1-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to modify the indole or tetrahydroisoquinoline moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydro or fully reduced analogs.

Scientific Research Applications

6,7-Dimethoxy-2-[(5-methoxy-1H-indol-1-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-2-[(5-methoxy-1H-indol-1-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The indole moiety can interact with serotonin receptors, while the tetrahydroisoquinoline framework may modulate dopamine receptors. These interactions can lead to various pharmacological effects, including modulation of neurotransmitter release and receptor activity.

Comparison with Similar Compounds

Key Insights from Structure-Activity Relationships (SAR)

Impact of Methoxy Substitutions: The 6,7-dimethoxy groups on the tetrahydroisoquinoline core improve solubility and modulate interactions with hydrophobic binding pockets. For instance, in ADAMTS-4 inhibitors, derivatives lacking these groups retained activity but required compensatory modifications at other positions . In MRP1 modulators (e.g., F400), the 5-methoxy group on the tetrahydronaphthalene moiety enhanced selectivity over P-gp .

Role of Indole and Aromatic Systems :

  • Indole-containing derivatives (e.g., 9c) showed high sigma receptor affinity, suggesting that the indole ring’s planar structure and hydrogen-bonding capacity are critical for target engagement .
  • Replacement of indole with acridine (Elacridar) shifted activity toward P-gp inhibition, highlighting the importance of aromatic systems in transporter specificity .

Linker Flexibility and Chain Length :

  • Acetyl linkers (as in the target compound) may offer conformational rigidity compared to alkyl chains (e.g., butyl in 9c). In antifungal agents, longer alkyl chains (C11) improved membrane penetration and ergosterol biosynthesis inhibition .

Pharmacokinetic Considerations: The 5-methoxyindole acetyl group in the target compound could enhance metabolic stability compared to non-substituted indole derivatives. For example, MC18, a tetralin-containing analog, demonstrated superior in vivo uptake compared to Elacridar due to optimized lipophilicity .

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